molecular formula C7H12O3 B11721995 2-Hydroxyhept-3-enoic acid

2-Hydroxyhept-3-enoic acid

Cat. No.: B11721995
M. Wt: 144.17 g/mol
InChI Key: ZUYNRZIJQNFCRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hydroxyhept-3-enoic acid is an organic compound with the molecular formula C7H12O3 It is a hydroxy acid, characterized by the presence of both a hydroxyl group (-OH) and a carboxylic acid group (-COOH) on a heptene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxyhept-3-enoic acid can be achieved through several methods. One common approach involves the hydrolysis of 2-hydroxyhept-3-en-1-yl esters under acidic or basic conditions. Another method includes the oxidation of 2-hydroxyhept-3-en-1-ol using oxidizing agents such as potassium permanganate or chromium trioxide.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxyhept-3-enoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3).

Major Products:

    Oxidation: Formation of 2-oxohept-3-enoic acid.

    Reduction: Formation of 2-hydroxyhept-3-en-1-ol.

    Substitution: Formation of 2-chlorohept-3-enoic acid.

Scientific Research Applications

2-Hydroxyhept-3-enoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the production of more complex molecules.

    Biology: Studied for its potential role in metabolic pathways and as a precursor for bioactive compounds.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the synthesis of specialty chemicals and as a precursor for the production of polymers and resins.

Mechanism of Action

The mechanism of action of 2-Hydroxyhept-3-enoic acid involves its interaction with various molecular targets and pathways. The hydroxyl and carboxylic acid groups allow it to participate in hydrogen bonding and electrostatic interactions with enzymes and receptors. These interactions can modulate the activity of metabolic enzymes and influence cellular signaling pathways.

Comparison with Similar Compounds

    2-Hydroxybut-3-enoic acid: Similar structure but with a shorter carbon chain.

    2-Hydroxyhex-3-enoic acid: Similar structure but with a different carbon chain length.

    2-Hydroxydec-3-enoic acid: Similar structure but with a longer carbon chain.

Uniqueness: 2-Hydroxyhept-3-enoic acid is unique due to its specific carbon chain length and the position of the hydroxyl and carboxylic acid groups. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C7H12O3

Molecular Weight

144.17 g/mol

IUPAC Name

2-hydroxyhept-3-enoic acid

InChI

InChI=1S/C7H12O3/c1-2-3-4-5-6(8)7(9)10/h4-6,8H,2-3H2,1H3,(H,9,10)

InChI Key

ZUYNRZIJQNFCRP-UHFFFAOYSA-N

Canonical SMILES

CCCC=CC(C(=O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.